molecular formula C21H22N2O2 B2651636 3-(2,5-dimethylbenzyl)-6-(4-ethoxyphenyl)pyrimidin-4(3H)-one CAS No. 1171737-31-7

3-(2,5-dimethylbenzyl)-6-(4-ethoxyphenyl)pyrimidin-4(3H)-one

Cat. No.: B2651636
CAS No.: 1171737-31-7
M. Wt: 334.419
InChI Key: SYVAGYUMNVMKLW-UHFFFAOYSA-N
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Description

3-(2,5-dimethylbenzyl)-6-(4-ethoxyphenyl)pyrimidin-4(3H)-one: is a synthetic organic compound belonging to the pyrimidinone class. This compound is characterized by the presence of a pyrimidinone core substituted with a 2,5-dimethylbenzyl group at the 3-position and a 4-ethoxyphenyl group at the 6-position. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Scientific Research Applications

3-(2,5-dimethylbenzyl)-6-(4-ethoxyphenyl)pyrimidin-4(3H)-one: has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: It is studied for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used as a tool in biological studies to understand its interactions with various biomolecules and cellular pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethylbenzyl)-6-(4-ethoxyphenyl)pyrimidin-4(3H)-one typically involves the following steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.

    Substitution Reactions: The introduction of the 2,5-dimethylbenzyl and 4-ethoxyphenyl groups can be achieved through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and aryl halides in the presence of a base such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of This compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethylbenzyl)-6-(4-ethoxyphenyl)pyrimidin-4(3H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethylbenzyl)-6-(4-ethoxyphenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

3-(2,5-dimethylbenzyl)-6-(4-ethoxyphenyl)pyrimidin-4(3H)-one: can be compared with other similar compounds, such as:

    3-(2,5-dimethylbenzyl)-6-phenylpyrimidin-4(3H)-one: Lacks the ethoxy group, which may affect its biological activity and chemical reactivity.

    3-(2,5-dimethylbenzyl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one: Contains a methoxy group instead of an ethoxy group, which may influence its solubility and interaction with molecular targets.

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to its analogs.

Properties

IUPAC Name

3-[(2,5-dimethylphenyl)methyl]-6-(4-ethoxyphenyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-4-25-19-9-7-17(8-10-19)20-12-21(24)23(14-22-20)13-18-11-15(2)5-6-16(18)3/h5-12,14H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYVAGYUMNVMKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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